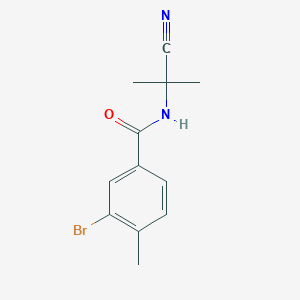
3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide, also known as BRD0705, is a small molecule drug that has been developed for its potential use in cancer treatment. It is a member of the benzamide class of compounds, which have been shown to have anti-tumor properties. BRD0705 has been studied extensively in preclinical models, and has shown promising results in inhibiting the growth of cancer cells.
Mécanisme D'action
The mechanism of action of 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide is not fully understood, but it is believed to act by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a key regulator of gene expression, and is overexpressed in many types of cancer. By inhibiting the activity of BRD4, 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide is thought to disrupt the growth and survival of cancer cells.
Biochemical and Physiological Effects:
3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide has been shown to have several biochemical and physiological effects in cancer cells. It has been shown to induce cell cycle arrest and apoptosis, which are mechanisms by which cancer cells are eliminated. In addition, 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide has been shown to inhibit the expression of genes that are involved in cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide in lab experiments is its potent anti-tumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of using 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide is its potential toxicity. Like many anti-cancer drugs, 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide can have toxic effects on normal cells, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide. One direction is to further investigate its mechanism of action, and to identify other proteins that it may interact with. Another direction is to study the efficacy of 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide in combination with other anti-cancer drugs, to determine whether it can enhance their effectiveness. Finally, clinical trials will be needed to determine the safety and efficacy of 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide in humans, and to determine its potential use in cancer treatment.
Méthodes De Synthèse
The synthesis of 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide involves several steps, starting with the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-cyanopropan-2-ylamine to form the amide intermediate. Finally, the amide is brominated using N-bromosuccinimide to yield the final product, 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide.
Applications De Recherche Scientifique
3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide has been studied extensively in preclinical models, including in vitro and in vivo studies. It has been shown to have potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide has been shown to be effective in inhibiting the growth of cancer cells that are resistant to chemotherapy.
Propriétés
IUPAC Name |
3-bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-8-4-5-9(6-10(8)13)11(16)15-12(2,3)7-14/h4-6H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHZQDGHCWVOMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C)(C)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2-chloro-6-fluorophenyl)methyl]-1-(2-methoxyethyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2883221.png)
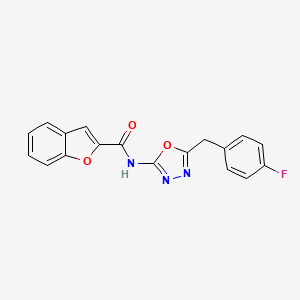
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2883225.png)
![2-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-1H-benzimidazole](/img/structure/B2883228.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B2883232.png)
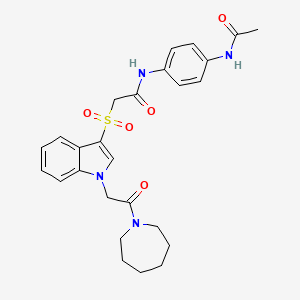
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-3-carboxamide](/img/structure/B2883235.png)
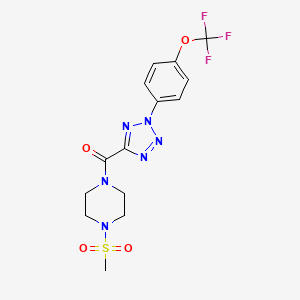
![N-{3-cyano-1-[(4-fluorophenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-[(1,1-dioxo-1lambda6-thiolan-3-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2883237.png)
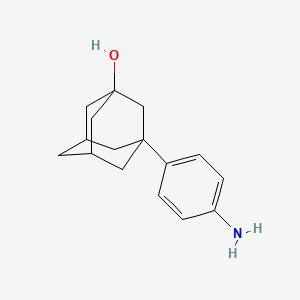
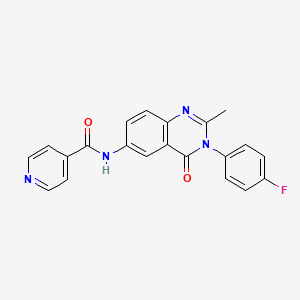
![11-(3,4-Dimethylphenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2883242.png)
![N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2883243.png)